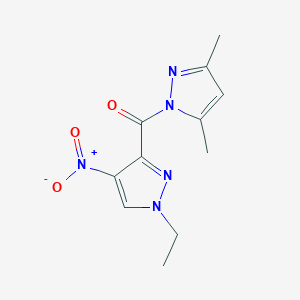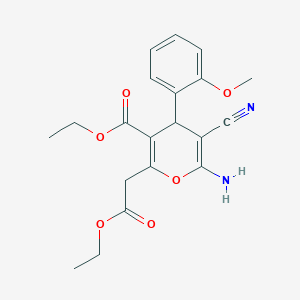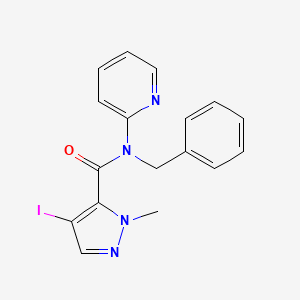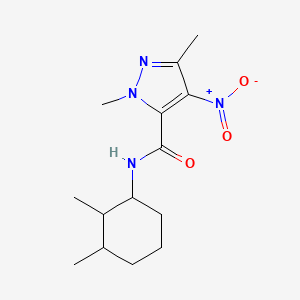
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Übersicht
Beschreibung
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a nitro group, an ethyl group, and a carbonyl group linked to another pyrazole ring, making it a complex and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring . The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Acylation: Acyl chlorides, anhydrides.
Halogenation: Halogens (chlorine, bromine), catalysts (iron(III) chloride).
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Alcohol derivatives: Formed from the reduction of the carbonyl group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Agrochemistry: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The nitro group can participate in redox reactions, while the pyrazole rings can interact with various biomolecules through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-4-nitro-1H-pyrazole
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-4-amino-1H-pyrazole
Uniqueness
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the presence of both a nitro group and a carbonyl group linked to two pyrazole rings. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-4-nitropyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-4-14-6-9(16(18)19)10(13-14)11(17)15-8(3)5-7(2)12-15/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJHIAEYAONQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(=CC(=N2)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4374839.png)


![butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4374855.png)
![{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE](/img/structure/B4374863.png)
![N-{3-(AMINOCARBONYL)-4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4374871.png)
![methyl 2-[(3-bromobenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4374879.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclopentylpropanamide](/img/structure/B4374894.png)
![ethyl 1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4374902.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374948.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374956.png)
